molecular formula C8H18N2O3 B3316363 tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate CAS No. 953773-59-6

tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate

Cat. No.: B3316363
CAS No.: 953773-59-6
M. Wt: 190.24
InChI Key: SWALAYUOXONVQW-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate is a chemical compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an aminooxy compound under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include oximes, amines, and substituted carbamates, depending on the type of reaction and reagents used .

Scientific Research Applications

tert-Butyl N-[1-(aminooxy)propan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or proteins. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity or modifying their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups, which provide distinct reactivity and applications compared to other similar compounds. Its ability to form stable covalent bonds with enzymes and proteins makes it valuable in biochemical and pharmaceutical research .

Properties

IUPAC Name

tert-butyl N-(1-aminooxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-6(5-12-9)10-7(11)13-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWALAYUOXONVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CON)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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